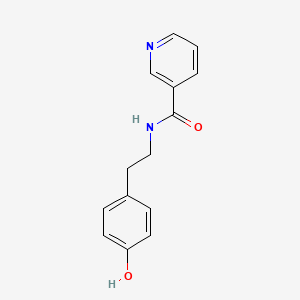

N-Nicotinoyl tyramine

Description

Structure

3D Structure

Properties

CAS No. |

55458-76-9 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c17-13-5-3-11(4-6-13)7-9-16-14(18)12-2-1-8-15-10-12/h1-6,8,10,17H,7,9H2,(H,16,18) |

InChI Key |

VSEZXJMDHJEHMN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCCC2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCC2=CC=C(C=C2)O |

Other CAS No. |

55458-76-9 |

Synonyms |

N-nicotinoyl tyramine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Nicotinoyl Tyramine

Historical and Contemporary Approaches to N-Nicotinoyl Tyramine (B21549) Synthesis

The creation of N-Nicotinoyl tyramine is primarily achieved through amidation reactions. Historically and in contemporary practice, these methods focus on activating the carboxylic acid group of nicotinic acid to facilitate its reaction with the amino group of tyramine.

The direct amidation of nicotinic acid and tyramine is a common and straightforward approach. One well-documented method involves the reaction of nicotinic acid with tyramine hydrochloride in the presence of a coupling reagent within a suitable solvent like pyridine (B92270). prepchem.com The reaction is typically initiated at a low temperature (ice cold) and then allowed to proceed at room temperature for an extended period, often 24 hours, to ensure completion. prepchem.com

Alternative pathways for amidation that are broadly applicable to the synthesis of this compound include:

Acid Chloride Formation: A classic and robust method involves the conversion of nicotinic acid into its more reactive acid chloride derivative, nicotinoyl chloride. This is often accomplished using reagents such as thionyl chloride or oxalyl chloride. mdpi.com The resulting nicotinoyl chloride is then reacted with tyramine to form the amide bond. This two-step process is highly effective and widely used in organic synthesis.

Mixed Anhydride (B1165640) Method: Another approach involves the formation of a mixed anhydride of nicotinic acid. This activated intermediate can then readily react with tyramine. For instance, a similar compound, N-nicotinoyl-tryptamine, was synthesized through the acylation of tryptamine (B22526) using a mixed nicotinic anhydride, highlighting the applicability of this method. nih.gov

The table below details a specific example of this compound synthesis.

Table 1: Synthesis of this compound via DCC Coupling

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Yield | Melting Point (°C) | Reference |

|---|

Data sourced from PrepChem.com prepchem.com

Coupling reagents are essential for promoting the formation of the amide bond directly from a carboxylic acid and an amine by activating the carboxyl group. peptide.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a frequently used coupling reagent for this purpose. prepchem.com It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. A byproduct of this reaction, dicyclohexylurea, is poorly soluble in most organic solvents and precipitates out, which can simplify purification. peptide.com Other common carbodiimides include diisopropylcarbodiimide (DIC) and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com To minimize potential side reactions or racemization (if chiral centers are present), an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with carbodiimides. peptide.com

Phosphonium (B103445) and Aminium/Uronium Reagents : In addition to carbodiimides, other classes of coupling reagents are available for efficient amide bond formation. These include phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP, as well as aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU. peptide.com These reagents are known for their high efficiency and ability to facilitate rapid coupling reactions with minimal side products. peptide.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, forms urea (B33335) byproduct. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.com |

Exploration of Novel Synthetic Pathways for this compound Analogs

Modern synthetic chemistry seeks not only to create target molecules but also to develop platforms for generating analogs efficiently.

Continuous Flow Synthesis : Continuous flow technologies offer significant advantages over traditional batch chemistry, including enhanced reaction control, improved safety, and simplified scale-up. nih.gov The development of strategies for multi-step transformations entirely by flow has been applied to tyramine-based natural products. nih.gov This approach could be adapted for the large-scale or library synthesis of this compound and its derivatives.

Combinatorial Approaches : The generation of analog libraries from a core scaffold is a powerful strategy. For example, a study on nicotinoyl-glycyl-glycine hydrazide demonstrated how a central hydrazide derivative could be reacted with a variety of building blocks, such as different sugars or dicarbonyl compounds, to produce a diverse set of final products. mdpi.com A similar strategy could be employed starting with this compound or a reactive intermediate to explore a wide chemical space.

Strategies for Structural Modification and Analog Generation from this compound Scaffold

The this compound structure presents two key domains for modification: the nicotinoyl ring and the tyramine backbone. Generating analogs through systematic alteration of these moieties allows for a thorough exploration of structure-activity relationships.

The pyridine ring of the nicotinoyl group offers several avenues for modification.

Use of Substituted Nicotinic Acids : The most direct method is to begin the synthesis with a pre-modified nicotinic acid derivative. A wide range of substituted pyridines can be used in the amidation reaction, allowing for the introduction of various functional groups (e.g., halogens, alkyls, alkoxides) onto the nicotinoyl ring system.

Post-Synthetic Modification : The pyridine ring can be modified after the formation of the this compound scaffold. For instance, N-methylation of the pyridine nitrogen is a common transformation. scispace.com Furthermore, subsequent oxidation can convert the N-methylated pyridine into N-methyl-2-pyridone derivatives. scispace.com

Introduction of Reactive Handles : For applications like bioconjugation, the nicotinoyl moiety can be functionalized with reactive groups. A patent describes the synthesis of nicotinic acid derivatives containing azide (B81097) or alkyne groups, which are suitable for "click chemistry" reactions. google.com

The tyramine portion of the molecule, with its phenylethylamine structure, is also a prime target for derivatization.

Varying the Phenethylamine (B48288) Core : Synthesis can begin with analogs of tyramine. For example, methoxy-substituted tyramine derivatives have been synthesized and coupled with various acids to produce a range of amides. mdpi.com The synthesis of tyramine itself from the amino acid tyrosine via enzymatic decarboxylation opens up the possibility of using substituted tyrosines to generate a diverse pool of starting amines. wikipedia.orggoogle.com

Modification of the Phenolic Hydroxyl Group : The hydroxyl group on the phenyl ring of tyramine can be alkylated or acylated to form ethers or esters, respectively.

Alterations to the Ethylamine (B1201723) Chain : The ethylamine linker can also be modified. Strategies involving Heck reactions and alkylation sequences have been used to create complex tyramine-based natural product analogs, demonstrating that significant structural changes to the backbone are feasible. nih.gov

Optimization of this compound Synthesis and Purification Techniques

The efficient synthesis and subsequent purification of this compound are critical for obtaining a high-purity product suitable for research and potential applications. Optimization strategies focus on maximizing reaction yield and developing robust purification protocols to remove unreacted starting materials, reagents, and by-products. The primary synthesis route involves the formation of an amide bond between tyramine and a nicotinic acid derivative.

Key parameters that are typically optimized for the synthesis of N-aroyl-phenethylamines like this compound include the choice of reagents, solvent, reaction temperature, and catalysts. The reaction generally involves the acylation of the primary amine group of tyramine with an activated form of nicotinic acid, such as nicotinoyl chloride or by using peptide coupling agents.

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Considerations for Optimization | Potential Impact on Synthesis |

|---|---|---|

| Activating Agent | Use of thionyl chloride to create nicotinoyl chloride vs. in-situ activation with coupling agents (e.g., DCC, EDC/HOBt). | Affects reaction rate, yield, and by-product formation. Acid chlorides are highly reactive but may require harsher conditions. Coupling agents offer milder conditions but can be more expensive. |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. | Solvent polarity and solubility of reagents can significantly influence reaction kinetics and ease of work-up. |

| Base | A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine is often required to neutralize the acid by-product (e.g., HCl). | The choice and stoichiometry of the base are crucial to drive the reaction to completion and prevent side reactions. |

| Temperature | Reactions may be initiated at low temperatures (e.g., 0 °C) and gradually warmed to room temperature. | Temperature control is vital to manage the exothermic nature of the reaction, minimize side-product formation, and ensure reaction completion. |

| Reaction Time | Monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Optimization ensures the reaction proceeds to completion without significant degradation of the product. |

Following the synthesis, purification is essential to isolate this compound. Conventional purification methods such as column chromatography and recrystallization are highly effective. google.com

Column Chromatography

Flash column chromatography is a standard method for purifying this compound from the crude reaction mixture. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system) is critical for achieving good separation. The polarity of the solvent system is fine-tuned to allow the desired compound to elute at a reasonable retention factor (Rf) while separating it from impurities.

Detailed parameters for purification by column chromatography, analogous to methods used for similar small molecules, are outlined below. google.com

Table 2: Example Parameters for Column Chromatography Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 | Provides a polar surface for the separation of compounds based on polarity. google.com |

| Mesh Size | 270–400 mesh | A smaller particle size increases the surface area, leading to better separation resolution. google.com |

| Mobile Phase (Eluent) | Hexane/Diethyl Ether or Hexane/Ethyl Acetate (B1210297) mixtures | A non-polar solvent (hexane) and a more polar solvent (diethyl ether or ethyl acetate) are used. The ratio is optimized to achieve differential elution of the product and impurities. google.com |

| Elution Gradient | Isocratic or Gradient | The solvent composition can be kept constant (isocratic) or gradually increased in polarity (gradient) to elute compounds of increasing polarity. |

The process involves dissolving the crude residue in a minimal amount of the reaction solvent and adsorbing it onto the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. The solvent is then removed from the pooled, pure fractions by distillation under reduced pressure to yield the purified this compound. google.com

Recrystallization

For further purification, recrystallization can be employed. google.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The resulting crystals are then collected by filtration. The development of robust and scalable synthesis and purification methods is an area of ongoing research, aiming to improve efficiency and reduce costs. researchgate.netmdpi.com

Mechanistic Biological Investigations of N Nicotinoyl Tyramine

Cellular and Subcellular Targets of N-Nicotinoyl Tyramine (B21549) Action

N-Nicotinoyl tyramine, a novel derivative of niacinamide, has been identified as a compound with significant biological activity, particularly in the context of melanogenesis. nih.govjcadonline.com Its effects are primarily mediated through its interaction with key cellular and subcellular components involved in pigment production.

Regulation of Tyrosinase Expression by this compound

A direct consequence of the reduced MITF levels by this compound is the subsequent decrease in tyrosinase expression. nih.gov Tyrosinase is a key enzyme in the melanin (B1238610) synthesis pathway, catalyzing the initial and rate-limiting steps. wikipedia.org MITF directly regulates the transcription of the tyrosinase gene (TYR). nih.govwikipedia.org Therefore, by suppressing MITF, this compound indirectly leads to a downregulation of tyrosinase gene expression. nih.gov It is important to note that this compound does not appear to directly inhibit the catalytic activity of the tyrosinase enzyme itself. nih.gov Instead, its effect is at the level of gene expression. nih.gov This contrasts with other agents that may directly inhibit tyrosinase activity. semanticscholar.org The reduction in tyrosinase expression is a critical step in the hypopigmentary effect of this compound. nih.gov

Analysis of Downstream Signaling Pathways Influenced by this compound

The suppression of MITF by this compound initiates a cascade of effects on downstream signaling pathways involved in melanogenesis. As MITF controls the expression of several genes crucial for melanin production, including tyrosinase-related protein 1 (TYRP1) and dopachrome (B613829) tautomerase (DCT), a decrease in MITF activity leads to a coordinated downregulation of this entire set of melanogenic genes. semanticscholar.orgmdpi.com The cAMP signaling pathway, which is known to upregulate MITF, is a likely target of upstream regulation that could be influenced by this compound, although the direct interaction is still under investigation. ipb.pt Furthermore, the broader cellular context involves intricate signaling networks. For example, in the nematode C. elegans, the signaling molecule tyramine, a component of this compound, has been shown to act downstream of the transcription factor XBP-1s to coordinate inter-tissue stress responses. nih.govcam.ac.uk This suggests that the tyramine moiety could potentially engage in complex signaling beyond the immediate regulation of melanogenesis. In another context, tyramine can trigger the release of an Insulin-Like Peptide, which in turn modulates systemic stress responses. biorxiv.org

Intracellular Signaling Cascades Affected by this compound

The influence of this compound extends to the modulation of intracellular signaling cascades, primarily impacting gene expression profiles and the regulation of proteins involved in key cellular processes.

This compound Effects on Gene Expression Profiles

The primary and most well-documented effect of this compound on gene expression is the suppression of MITF and its downstream target genes. nih.gov This leads to a significant alteration in the gene expression profile of melanocytes, shifting them towards a less melanogenic state. nih.gov Studies using murine melanoma cells have demonstrated a clear reduction in the mRNA levels of MITF and tyrosinase following treatment with this compound. nih.gov The regulation of gene expression is a fundamental cellular process, and various factors can influence it. For instance, in tobacco plants, specific nuclear genes, Nic1 and Nic2, have been shown to regulate the expression of genes involved in nicotine (B1678760) biosynthesis. nih.gov This highlights the complexity of gene regulation that can be influenced by specific chemical compounds.

Protein Regulation and Post-Translational Modifications Induced by this compound

The alterations in gene expression induced by this compound directly impact protein levels, most notably causing a reduction in the amount of MITF and tyrosinase proteins. nih.gov Beyond the regulation of protein expression levels, the possibility of this compound influencing post-translational modifications (PTMs) remains an area for further investigation. PTMs are crucial for regulating protein function and can be affected by various cellular signals and small molecules. nih.govnih.gov These modifications, such as phosphorylation, acetylation, and ubiquitylation, can dynamically alter protein activity, localization, and interactions. nih.govnih.gov While direct evidence linking this compound to specific PTMs is currently limited, the chemical nature of the compound, containing both a nicotinoyl and a tyramine moiety, suggests potential interactions with enzymatic processes that mediate such modifications. For instance, protein modification at tyrosine residues is a known biological mechanism. chemrxiv.org

In Vitro Pharmacological Profiling of this compound

The in vitro pharmacological assessment of this compound has been pivotal in elucidating its mechanisms of action, particularly concerning its inhibitory effects on melanogenesis. These studies have utilized a variety of cell-based and enzymatic assays to characterize its biological activity.

Cell-Based Assays for Melanogenesis Inhibition by this compound in Murine Melanoma Cells

Initial investigations into the bioactivity of this compound were conducted using B16F10 murine melanoma cells, a well-established model for studying melanogenesis. Research has shown that this compound effectively inhibits melanin production in these cells, particularly when stimulated with α-melanocyte stimulating hormone (α-MSH), a key inducer of melanin synthesis. nih.gov The inhibitory effect is not attributed to direct cytotoxicity, but rather to a targeted modulation of the melanogenic pathway. nih.gov

A key finding from these studies is that this compound acts as an inhibitor of microphthalmia-associated transcription factor (MITF) and tyrosinase expression in B16F10 cells. nih.govjcadonline.com MITF is a master regulator of melanocyte development, survival, and function, and it directly controls the transcription of crucial melanogenic enzymes, including tyrosinase. By suppressing the expression of MITF, this compound consequently down-regulates the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.gov This mechanism distinguishes it from compounds that directly inhibit the catalytic activity of the tyrosinase enzyme. The proposed regulatory mechanism involves the suppression of melanin synthesis through the inhibition of key signaling pathways. mdpi.com Specifically, it is suggested that this compound interferes with the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways, which are upstream regulators of MITF expression. nih.govijbs.com

Inhibition of Melanin Production and Tyrosinase Expression by this compound in B16F10 Murine Melanoma Cells

This table summarizes the key findings from cell-based assays in murine melanoma cells.

| Parameter | Observation | Reference |

|---|---|---|

| Melanin Production | Inhibited in α-MSH-stimulated B16F10 cells | nih.gov |

| MITF Expression | Suppressed | nih.govjcadonline.com |

| Tyrosinase Expression | Down-regulated as a consequence of MITF suppression | nih.gov |

Evaluation of this compound Activity in Human Melanocyte Models

To ascertain the relevance of the findings from murine models to human physiology, the activity of this compound was evaluated in normal human epidermal melanocytes (NHEM). Consistent with the results from B16F10 cells, this compound was found to inhibit melanin production in human melanocytes. nih.gov This confirmation in a human cell model is a critical step in validating its potential as a modulator of human pigmentation. The inhibitory effect in human melanocytes further supports the mechanism of action identified in murine cells, which involves the down-regulation of MITF and subsequent reduction in tyrosinase expression, rather than direct enzyme inhibition. nih.gov

Effect of this compound on Human Melanocytes

This table outlines the observed effects of this compound in human melanocyte models.

| Parameter | Observation | Reference |

|---|---|---|

| Melanin Production | Inhibited in normal human epidermal melanocytes | nih.gov |

Assessment of this compound Effects in Three-Dimensional Cultured Human Skin Models

Further investigation into the effects of this compound has been conducted using three-dimensional (3D) cultured human skin models. These models, which consist of both epidermal and dermal layers, provide a more physiologically relevant system for assessing the efficacy of topical agents. In these 3D skin equivalents, this compound demonstrated an inhibitory effect on melanogenesis. nih.gov This finding is significant as it indicates that the compound is capable of penetrating the stratum corneum and exerting its biological activity in the melanocytes residing in the basal layer of the epidermis. The use of such advanced in vitro models provides a stronger basis for predicting the in vivo efficacy of this compound. mdpi.comresearchgate.net

Activity of this compound in a 3D Cultured Human Skin Model

This table summarizes the findings from the assessment of this compound in a three-dimensional skin model.

| Model | Effect | Reference |

|---|---|---|

| Three-dimensional cultured human skin model | Inhibition of melanogenesis | nih.gov |

Enzyme Activity Modulation Studies (e.g., Direct Tyrosinase Catalytic Activity Assessment)

Direct Effect of this compound on Tyrosinase Catalytic Activity

This table presents the findings regarding the direct enzymatic activity modulation by this compound.

| Enzyme | Effect on Catalytic Activity | Reference |

|---|---|---|

| Tyrosinase | No direct inhibition | nih.govthegoodscentscompany.com |

Preclinical Pharmacodynamics of this compound in Research Models

The preclinical pharmacodynamic studies of this compound have focused on understanding its biological effects and mechanism of action in living organisms.

In Vivo Models for Assessing Mechanism-Specific Biological Responses to this compound

While specific in vivo studies solely focused on this compound are not extensively detailed in the provided search results, the in vitro data strongly suggest the utility of certain in vivo models for assessing its mechanism-specific biological responses. Based on its demonstrated inhibition of melanogenesis via MITF suppression, appropriate in vivo models would include those that allow for the evaluation of skin pigmentation changes and the analysis of relevant biomarkers. nih.govjcadonline.com

A common and relevant in vivo model is the use of brownish guinea pigs, which are often employed in studies of hyperpigmentation. Ultraviolet (UV) radiation can be used to induce hyperpigmentation on the dorsal skin of these animals, after which the test compound can be applied topically. The effectiveness of this compound would be assessed by measuring the change in skin color (lightness) over time compared to a vehicle control.

Following the in vivo treatment period, skin biopsies would be taken to perform ex vivo analyses. These analyses would be crucial for confirming the mechanism of action observed in vitro. Key molecular assessments would include:

Immunohistochemical staining for MITF and tyrosinase to visually assess the reduction in the expression of these proteins in the epidermis.

Western blot analysis of skin lysates to quantify the levels of MITF, tyrosinase, and other melanogenesis-related proteins such as tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT).

Real-time quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of MITF, TYR, TRP1, and DCT genes to confirm that the inhibition is occurring at the transcriptional level.

These in vivo studies would provide the necessary evidence to translate the promising in vitro findings into a preclinical proof of concept for the efficacy of this compound as a skin-lightening agent. nih.gov

Potential In Vivo Models and Assessments for this compound

This table outlines suitable in vivo models and the corresponding biological responses and markers to be assessed for this compound.

| In Vivo Model | Induction Method | Primary Endpoint | Mechanism-Specific Biomarker Assessments (Ex Vivo) |

|---|---|---|---|

| Brownish Guinea Pigs | UVB-induced hyperpigmentation | Measurement of skin lightness (L* value) | Immunohistochemistry (MITF, Tyrosinase), Western Blot (MITF, Tyrosinase, TRP-1, DCT), RT-qPCR (MITF, TYR, TRP1, DCT mRNA) |

Structure Activity Relationship Sar Studies for N Nicotinoyl Tyramine Derivatives

Identification of Key Pharmacophoric Elements within the N-Nicotinoyl Tyramine (B21549) Structure for Biological Activity

N-Nicotinoyl tyramine is composed of a tyramine moiety and a nicotinoyl moiety linked by an amide bond. researchgate.net Analysis of this compound and related N-acyl tyramine derivatives suggests several key pharmacophoric elements essential for their biological effects, particularly as tyrosinase inhibitors.

The fundamental pharmacophore for tyrosinase inhibition by tyramine derivatives often includes:

A phenolic hydroxyl group: The hydroxyl group on the phenyl ring of the tyramine moiety is a critical feature. It mimics the natural substrate of tyrosinase, L-tyrosine, allowing the molecule to bind to the enzyme's active site.

Molecular modeling studies on related N-acyl tyramine analogs have helped to visualize these interactions. For instance, docking studies with mushroom tyrosinase have shown that the phenolic hydroxyl group can coordinate with the copper ions in the active site, a key interaction for inhibition. mdpi.com The amide portion often forms hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex.

Impact of Nicotinoyl Moiety Modifications on the Activity of this compound Analogs

Modifications to the nicotinoyl moiety of this compound can have a profound impact on biological activity. While direct and extensive SAR studies on a series of this compound analogs are limited in publicly available literature, research on analogous N-aroyl and N-acyl tyramines provides valuable insights into how changes to this part of the molecule can affect tyrosinase inhibition.

In a study of methoxy-substituted tyramine derivatives, where the nicotinoyl group was replaced by various substituted benzoic and cinnamic acid moieties, significant variations in tyrosinase inhibitory activity were observed. mdpi.comnih.gov Generally, derivatives with a cinnamic acid moiety (an acrylic acid attached to a phenyl ring) showed higher inhibitory activity than those with a benzoic acid moiety. mdpi.com This suggests that the length and flexibility of the acyl group are important factors.

For instance, the introduction of hydroxyl groups onto the aromatic ring of the acyl moiety can dramatically increase potency. A derivative with a 2,4-dihydroxy-substituted cinnamic acid moiety (Ph9) was found to be an exceptionally potent inhibitor of mushroom tyrosinase, with an IC₅₀ value orders of magnitude lower than the standard, kojic acid. mdpi.comnih.gov This highlights the importance of hydrogen-bonding donors on the acyl group for enhanced binding to the enzyme.

| Compound ID | Acyl Moiety | Mushroom Tyrosinase IC₅₀ (nM) | Human Tyrosinase Inhibition (%) at 50 µg/mL |

| Ph6 | Cinnamate | 2.1 | 92.2 |

| Ph9 | (E)-3-(2,4-dihydroxyphenyl)acrylate | 0.059 | 94.6 |

| Kojic Acid | - | 16700 | 72.9 |

| Data sourced from a study on methoxy-substituted tyramine derivatives, which serve as analogs for understanding the impact of acyl moiety modifications. mdpi.comnih.gov |

These findings suggest that modifications to the nicotinoyl ring of this compound, such as the introduction of hydroxyl or other hydrogen-bonding groups, could be a promising strategy for enhancing its biological activity.

Influence of Tyramine Moiety Alterations on the Biological Activity of this compound Analogs

The tyramine portion of this compound is equally important for its biological activity, serving as the anchor to the biological target in many cases. Alterations to this moiety, including the phenolic hydroxyl group and the ethylamine (B1201723) side chain, can lead to significant changes in potency and even the nature of the biological response.

The para-hydroxyl group on the tyramine phenyl ring is often considered crucial for activity, particularly in tyrosinase inhibition, as it mimics the natural substrate. However, studies on related compounds have shown that its modification or relocation can be tolerated and sometimes lead to different activity profiles. For example, in a series of N-acyl dopamine (B1211576) derivatives, the presence of an intact catechol (ortho-dihydroxy) structure, which is structurally related to the p-hydroxyphenyl group of tyramine, was found to be essential for anti-inflammatory activity. nih.gov The removal of one hydroxyl group to give an N-octanoyl tyramine analog resulted in a significant decrease in potency for activating the TRPV1 channel. nih.gov

In another study focusing on steroid sulfatase (STS) inhibitors, N-alkanoyl tyramines were used as a scaffold. rsc.org Modifications were made to the phenolic hydroxyl group by converting it into phosphate (B84403) and thiophosphate esters. These changes were designed to mimic the sulfate (B86663) group of the natural STS substrates. The results showed that these modifications led to potent STS inhibitors. rsc.org This indicates that while the core tyramine structure is a good starting point, its functional groups can be altered to target different enzymes.

| Compound Class | Modification on Tyramine Moiety | Biological Activity |

| N-alkanoyl tyramines | Phosphate and thiophosphate esters at the 4-OH position | Potent inhibition of steroid sulfatase (STS) |

| N-octanoyl dopamine vs. N-octanoyl tyramine | Omission of one hydroxyl group (catechol to phenol) | Significantly reduced TRPV1 channel activation |

| This table summarizes findings from studies on analogous compounds to illustrate the effect of tyramine moiety alterations. nih.govrsc.org |

These examples underscore the importance of the tyramine scaffold and demonstrate that strategic modifications can fine-tune the biological activity of this compound analogs for various therapeutic targets.

Elucidation of Conformational Preferences and Their Biological Implications in this compound Derivatives

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule's shape dictates how well it can fit into the binding site of a target protein. The amide bond in the structure has a partially double-bond character, which restricts rotation and can lead to the existence of different stable conformations, or rotamers. wikipedia.org

Conformational analysis, often performed using computational methods like molecular docking and molecular dynamics simulations, helps to predict the most stable, low-energy conformations of these molecules and how they interact with their biological targets. sapub.orgmdpi.commdpi.com For tyrosinase inhibitors based on the tyramine scaffold, docking studies have revealed that the extended conformation is often preferred for binding. mdpi.com This allows the phenolic ring to reach deep into the active site to interact with the catalytic copper ions, while the acyl moiety can form interactions with residues at the entrance of the active site.

In silico studies on methoxy-substituted tyramine derivatives, which are close analogs, have shown that the most active compounds adopt a conformation that allows for optimal interaction with key amino acid residues in the tyrosinase active site. mdpi.comnih.gov For example, the high potency of the 2,4-dihydroxy-cinnamic acid derivative (Ph9) is attributed to its ability to form a network of hydrogen bonds with residues such as His263, Asn260, and Met280, in addition to chelating the copper ions. mdpi.com The conformational flexibility of the linker between the two aromatic rings also plays a role, allowing the molecule to adopt the most favorable geometry for binding. The study of these conformational preferences is essential for the rational design of new derivatives with improved biological activity. wikipedia.org

Computational and Theoretical Chemistry Approaches to N Nicotinoyl Tyramine

Molecular Docking Simulations with N-Nicotinoyl Tyramine (B21549) and Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a ligand for a biological target.

Research has identified tyrosinase as a biological target for N-Nicotinoyl tyramine. jcadonline.comscispace.comthegoodscentscompany.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents that address hyperpigmentation. jcadonline.com Studies on similar tyramine derivatives have utilized molecular docking to elucidate their interaction with tyrosinase. mdpi.com For instance, in silico docking studies with mushroom tyrosinase (PDB ID: 2Y9X) have been used to predict the binding modes of active compounds within the catalytic site. mdpi.com

While specific docking score data for this compound with tyrosinase is not extensively detailed in the provided results, the general approach involves placing the ligand into the active site of the target protein to determine the most stable binding conformation. The binding energy, a key output of docking simulations, indicates the strength of the interaction. For example, in studies of other compounds with nicotinic acetylcholine (B1216132) receptors, docking scores have been used to compare the binding affinities of different ligands. researchgate.net

The table below illustrates a hypothetical representation of molecular docking results for this compound with tyrosinase, based on typical data from such studies.

| Biological Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosinase | This compound | -8.5 | His259, His263, Val283, Phe264 |

This table is a representative example and not based on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

A QSAR study involves developing a statistical relationship between descriptors of a molecule's structure (e.g., electronic, steric, and lipophilic properties) and its measured biological activity. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their tyrosinase inhibitory activity. The model would be built using a training set of compounds with known activities and then validated using a separate test set. mdpi.comnih.gov

The general form of a QSAR equation is: Activity = f(descriptor1, descriptor2, ...)

For instance, a study on methcathinone (B1676376) analogues used QSAR to correlate physicochemical parameters with their neurochemical and behavioral effects. nih.gov While a specific QSAR model for this compound analogs is not available in the search results, the methodology would involve calculating various molecular descriptors for a series of related compounds and then using statistical methods like multiple linear regression to build the model. mdpi.com

The following table provides an example of the types of descriptors that would be used in a QSAR study of this compound analogs.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |

| Steric | Molecular Volume | Affects how the molecule fits into the binding site. |

| Lipophilic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Describes molecular branching and size. |

Molecular Dynamics Simulations for this compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govnih.gov Unlike the static picture from molecular docking, MD simulations can reveal the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. nih.govbiorxiv.org

An MD simulation of this compound bound to tyrosinase would start with the docked complex and simulate the movements of all atoms in the system over a period of nanoseconds. frontiersin.org Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode. biorxiv.orgfrontiersin.org

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. frontiersin.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. dovepress.com

While specific MD simulation results for this compound are not detailed, the insights gained from such a study would be valuable for confirming the stability of the docked pose and understanding the energetic contributions of different interactions. nih.gov

The table below summarizes the kind of information that can be obtained from an MD simulation.

| Simulation Parameter | Information Gained | Relevance to this compound |

| RMSD of Ligand | Stability of the ligand in the binding pocket. | Confirms a stable binding mode with tyrosinase. |

| RMSF of Protein Residues | Flexibility of the active site residues. | Identifies key residues involved in the interaction. |

| Hydrogen Bond Occupancy | Strength and persistence of hydrogen bonds. | Quantifies important interactions for binding affinity. |

Electronic Structure Calculations and Conformational Analysis of this compound

Electronic structure calculations, often based on quantum mechanics, are used to determine the electronic properties of a molecule, such as its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.net These properties are fundamental to understanding a molecule's reactivity and how it will interact with a biological target.

For this compound, understanding its preferred conformation is crucial, as only specific conformations may be able to bind effectively to the active site of tyrosinase. Theoretical calculations can provide insights into the geometry and electronic properties of the most stable conformers. researchgate.net

The following table lists some of the key properties that can be calculated and their significance.

| Calculated Property | Method | Significance for this compound |

| Molecular Electrostatic Potential | DFT/B3LYP | Predicts regions of the molecule likely to engage in electrostatic interactions. |

| HOMO-LUMO Energy Gap | DFT/B3LYP | Relates to the molecule's chemical reactivity and stability. |

| Dihedral Angle Potentials | Conformational Search | Identifies the most stable 3D conformations of the molecule. |

Advanced Analytical Methodologies for N Nicotinoyl Tyramine Research

Spectroscopic Techniques (e.g., NMR, MS, UV-Vis) for Structural Elucidation and Purity Assessment of N-Nicotinoyl Tyramine (B21549)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. solubilityofthings.com For N-Nicotinoyl tyramine, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of non-equivalent carbon atoms.

¹H NMR: The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the tyramine and nicotinoyl moieties, the ethyl chain protons of the tyramine backbone, and the amide proton. The splitting patterns and coupling constants of these signals would confirm the connectivity between adjacent protons.

¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide linkage and the carbons of the two aromatic rings.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural confirmation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. solubilityofthings.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition. researchgate.net

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the exact mass of the protonated this compound molecule.

Fragmentation Pattern: Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion, yielding characteristic product ions. Expected fragments would include ions corresponding to the tyramine and nicotinoyl substructures, confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for both characterization and quantification. researchgate.net this compound contains two aromatic systems (the phenol (B47542) ring from tyramine and the pyridine (B92270) ring from nicotinic acid), which are expected to produce characteristic absorption maxima in the UV region. This technique is often used in conjunction with chromatography for detection and quantification based on the Beer-Lambert Law. solubilityofthings.com

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Distinct signals for aromatic, ethyl, and amide protons. |

| ¹³C NMR | Carbon skeleton | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| HRMS | Elemental composition and molecular weight | Accurate mass measurement of the molecular ion. |

| MS/MS | Structural fragments | Characteristic fragments of tyramine and nicotinoyl moieties. |

| UV-Vis | Electronic transitions (conjugated systems) | Absorption maxima characteristic of the phenolic and pyridine rings. |

Chromatographic Methods (e.g., HPLC, LC-MS/MS) for Separation and Quantification of this compound in Research Samples

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. conicet.gov.ar Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for purity assessment and quantification. sielc.com The separation is typically achieved on a C18 column, where compounds are eluted with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. istanbul.edu.trresearchgate.net

Method Parameters: The retention time of this compound would be specific to the exact conditions used (e.g., column type, mobile phase composition, flow rate, and temperature).

Quantification: A calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. This allows for the accurate determination of the compound's concentration in unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex samples, LC-MS/MS is the method of choice. nih.govresearchgate.net This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.

High Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL to ng/mL range). mdpi.com Detection is based on specific mass-to-charge (m/z) transitions of the analyte, known as Multiple Reaction Monitoring (MRM), which minimizes interference from other matrix components. researchgate.net

Method Development: An LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for a sharp peak shape and a short run time, as well as tuning the mass spectrometer to identify the most stable and intense precursor-to-product ion transitions.

| Parameter | Typical Conditions for a Related Analyte (Tyramine) | Considerations for this compound |

| Chromatography | HPLC / UHPLC | UHPLC offers faster analysis and better resolution. |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) istanbul.edu.trresearchgate.net | Similar column chemistry would be appropriate. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and water (often with formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) nih.govmdpi.com | The higher lipophilicity of this compound compared to tyramine would likely require a higher percentage of organic solvent for elution. |

| Detection | UV (e.g., 254 or 280 nm) or MS/MS istanbul.edu.trnmkl.org | UV detection is suitable for pure samples. MS/MS is necessary for complex matrices. |

| Internal Standard | A structurally similar compound (e.g., a deuterated analog) | A stable isotope-labeled version of this compound would be ideal for LC-MS/MS to correct for matrix effects and extraction variability. |

Development of Bioanalytical Methods for this compound in Preclinical Biological Matrices

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, validated bioanalytical methods for its quantification in preclinical biological matrices like plasma, urine, and tissue homogenates are essential. researchgate.net The development and validation of these methods are critical for generating reliable data to support drug discovery and development. nih.govnih.gov

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly effective method for cleanup and concentration of the analyte using a sorbent-packed cartridge, which can provide cleaner extracts than PPT or LLE. nih.gov

Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. mdpi.com

Calibration Curve: The relationship between instrument response and known analyte concentrations. A linear range is established to cover expected sample concentrations.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov

The development of such methods enables the characterization of how a potential therapeutic agent behaves in a biological system, which is a critical step in preclinical research. jcadonline.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Recovery | The efficiency of the analyte extraction from the matrix. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Ion suppression or enhancement from matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Analyte integrity under various conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Future Directions and Emerging Research Avenues for N Nicotinoyl Tyramine

Unexplored Biological Pathways and Novel Molecular Targets for N-Nicotinoyl Tyramine (B21549)

Current understanding of N-Nicotinoyl tyramine's biological activity is primarily centered on its ability to down-regulate the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.gov This, however, is likely just one facet of its complex interactions within biological systems. The structural amalgamation of a nicotinic acid moiety and a tyramine backbone suggests a potential to engage with a wider array of cellular pathways. ontosight.ai

Future research should prioritize the systematic exploration of these uncharted territories. Given its relationship to nicotinic acid, investigating its influence on cellular energy metabolism pathways is a logical next step. ontosight.ai Furthermore, the tyramine component, a known trace amine, points towards potential interactions with trace amine-associated receptors (TAARs), particularly TAAR1, which is involved in neuromodulation. wikipedia.org Delving into its effects on neuroinflammatory processes and its potential as a neuroprotective agent is a promising avenue. ontosight.ai

A comprehensive screening against a broad panel of receptors, enzymes, and ion channels is crucial to identify novel molecular targets. This could unveil unexpected therapeutic opportunities beyond its current scope. Techniques such as affinity chromatography-mass spectrometry and computational target prediction can be employed to systematically identify binding partners and build a more complete picture of its mechanism of action.

Investigation of Synergistic Interactions of this compound with Other Investigational Compounds

The concept of polypharmacology, where a single compound interacts with multiple targets, is a burgeoning field in drug discovery. researchgate.net Investigating the synergistic potential of this compound in combination with other investigational compounds could unlock enhanced therapeutic efficacy and address the complexities of multifactorial diseases. biorxiv.orgnih.gov

For its application in pigmentary disorders, combining this compound with agents that target different aspects of melanogenesis could be beneficial. For instance, pairing it with direct tyrosinase inhibitors or compounds that affect melanosome transfer could lead to a more potent and comprehensive depigmenting effect.

Beyond dermatology, exploring its synergy with neuroprotective agents for neurodegenerative diseases or with anti-inflammatory drugs for inflammatory conditions warrants investigation. Such combinations could potentially lower the required doses of individual drugs, thereby reducing the risk of adverse effects. biorxiv.org High-throughput screening of compound libraries in relevant cellular models will be instrumental in identifying promising synergistic combinations for further preclinical development.

Development of Advanced Research Probes and Tool Compounds Based on the this compound Scaffold

To facilitate a deeper understanding of its biological roles, the development of specialized research tools derived from the this compound scaffold is essential. These tools would enable precise investigation of its interactions and downstream effects.

Designing and synthesizing fluorescently-labeled or biotinylated derivatives of this compound would allow for visualization of its subcellular localization and tracking of its molecular interactions in real-time. These probes would be invaluable for techniques like fluorescence microscopy and pull-down assays to identify its binding partners and cellular compartments of action.

Furthermore, creating a library of structural analogs by modifying the nicotinoyl and tyramine moieties could help delineate the structure-activity relationships (SAR). This would not only pinpoint the key chemical features responsible for its known activities but could also lead to the discovery of new derivatives with enhanced potency, selectivity, or novel biological functions. These "tool compounds" are critical for validating new targets and dissecting complex biological pathways. mdpi.com

Addressing Knowledge Gaps in this compound's Fundamental Research Profile and Mechanism of Action

Despite the initial promising findings, significant gaps remain in our fundamental understanding of this compound. A concerted effort is needed to build a comprehensive research profile.

A key area requiring further investigation is its detailed mechanism of action in inhibiting MITF expression. While it is known to not directly inhibit tyrosinase activity, the upstream signaling events that lead to MITF down-regulation are yet to be fully elucidated. nih.gov Unraveling this pathway is critical for a complete understanding of its hypopigmentary effects.

Q & A

Q. What are the primary biochemical pathways for synthesizing N-Nicotinoyl tyramine in laboratory settings?

this compound can be synthesized via conjugation of nicotinic acid and tyramine. A common method involves carbodiimide crosslinking (e.g., EDC/NHS) to form stable amide bonds, as demonstrated in hyaluronic acid-tyramine conjugates . Optimization of reaction conditions (e.g., pH, temperature, and molar ratios) is critical to achieving high yields. Structural validation via UV-vis spectroscopy (275 nm absorbance for tyramine moieties) and ^1H NMR (6.7–7.1 ppm phenolic peaks) ensures successful synthesis .

Q. How can researchers detect and quantify this compound in complex matrices like biological fluids or fermented foods?

Fluorescent molecularly imprinted polymers (MIPs) enable selective detection. For example, sol-gel-synthesized carbon dot-MIP test strips achieve a detection limit of 0.059 mg L⁻¹ with high recovery rates (90.9–104.4%) in vinegar samples . Alternatively, HPLC coupled with UV or fluorescence detectors is suitable for quantifying tyramine derivatives in food matrices, leveraging protocols validated for tyramine analysis in fermented meats .

Q. What physicochemical factors influence the stability of this compound during storage and experimentation?

Stability is highly dependent on pH, temperature, and oxidative conditions. Tyramine derivatives degrade under alkaline conditions or prolonged light exposure . Storage under argon in light-resistant containers prevents oxidation to byproducts like octopamine . Glucose (0.6%) or acidic media (pH ≤5) may stabilize amine groups during enzymatic assays .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the genotoxic potential of this compound?

Use RNA sequencing and Gene Set Enrichment Analysis (GSEA) to identify oxidative stress and DNA damage pathways. In tyramine studies, elevated micronucleus frequency and compromised chromatin assembly indicate chromosomal instability . Mitochondrial dysfunction assays (e.g., NADP/NAD redox imbalance measurements) and ferroptosis markers (lipid ROS accumulation) further validate genotoxicity . Dose-response studies should employ nonlinear regression models to calculate EC₅₀ values, as applied in synaptosomal neurotransmitter release assays .

Q. How can researchers evaluate the risk of N-Nitrosamine formation from this compound in pharmaceutical formulations?

Conduct structural similarity assessments using literature reviews of nitrosation-prone amines . Preparative chemistry screening under nitrosating conditions (e.g., acidic pH, nitrite presence) identifies potential N-Nitrosamine formation. Regulatory risk models, validated for complex amines, predict formation likelihood based on reaction kinetics and steric hindrance . Mitigation strategies include formulation pH adjustments and excipient screening to inhibit nitrosation pathways .

Q. What advanced statistical approaches are recommended for analyzing multifactorial interactions in this compound studies?

Multifactorial designs (e.g., full factorial or response surface methodology) isolate variables like temperature, NaCl, and glucose in bacterial tyramine production studies . For pharmacological data, use GraphPad Prism for nonlinear regression and EC₅₀ calculations, ensuring Emax normalization to tyramine-induced neurotransmitter release baselines . Meta-analyses of RNA-seq datasets (e.g., IPA or GSEA) reveal pathway-level interactions in oxidative stress and cancer metastasis .

Methodological Considerations

- Synthesis : Prioritize crosslinking efficiency and structural validation via spectroscopic techniques .

- Detection : Combine MIP-based portability with HPLC precision for diverse matrices .

- Toxicity Screening : Integrate transcriptomic and redox assays to capture multifaceted genotoxicity .

- Risk Assessment : Align nitrosamine evaluations with regulatory guidelines using predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.